![molecular formula C14H18INO4S B245236 Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)
Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate is a chemical compound commonly used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mechanism of Action
Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate inhibits the activity of CA IX by binding to its active site. CA IX is involved in maintaining the pH balance of cancer cells, which is essential for their survival and growth. Inhibition of CA IX disrupts this balance, leading to cell death and reduced tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models, as well as potential use in the treatment of glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate is its potency and selectivity for CA IX. It has been shown to have minimal effects on other carbonic anhydrase isoforms, reducing the risk of off-target effects. However, its low solubility and stability can pose challenges in experimental design and formulation.
Future Directions
There are several future directions for the use of Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate in scientific research. One potential area of application is in combination with other cancer therapies, such as chemotherapy and radiation therapy. It has also been suggested that CA IX inhibitors could be used as diagnostic tools for cancer detection and monitoring. Further studies are needed to fully understand the potential of Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate and other CA IX inhibitors in cancer treatment and other applications.
Synthesis Methods
The synthesis of Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate involves several steps. The starting material is 4-iodobenzenesulfonyl chloride, which is reacted with piperidine to form 4-iodobenzenesulfonamide. This intermediate compound is then treated with ethyl chloroformate to form Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate.
Scientific Research Applications
Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate has been extensively studied for its potential use in cancer treatment. CA IX is overexpressed in many types of cancer, including breast, lung, and prostate cancer, and is associated with poor prognosis and resistance to chemotherapy. Inhibition of CA IX has been shown to reduce tumor growth and increase the sensitivity of cancer cells to chemotherapy.
properties
Molecular Formula |
C14H18INO4S |
---|---|
Molecular Weight |
423.27 g/mol |
IUPAC Name |
ethyl 1-(4-iodophenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H18INO4S/c1-2-20-14(17)11-4-3-9-16(10-11)21(18,19)13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
QGOYXWYGAOZJBF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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